molecular formula C17H25NO3 B13234777 tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate

tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate

Cat. No.: B13234777
M. Wt: 291.4 g/mol
InChI Key: QOXIISJNKQCRGJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate is a synthetic carbamate derivative featuring a tert-butyl carbamate group linked to a 5-oxopentyl chain substituted with a 3-methylphenyl moiety. The tert-butyl group enhances steric protection of the carbamate, improving stability, while the 3-methylphenyl substituent may influence electronic and lipophilic characteristics. Such compounds are often intermediates in pharmaceutical synthesis, particularly for protease inhibitors or receptor-targeted molecules .

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate

InChI

InChI=1S/C17H25NO3/c1-13-8-7-9-14(12-13)15(19)10-5-6-11-18-16(20)21-17(2,3)4/h7-9,12H,5-6,10-11H2,1-4H3,(H,18,20)

InChI Key

QOXIISJNKQCRGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. It may also be used in the development of biochemical assays .

Medicine: It can be used as a precursor for the synthesis of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used in the formulation of coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key analogs are compared below based on substituents, molecular weight, and functional groups:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
tert-Butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate* 3-methyl C17H25NO3 291.39 (estimated) N/A Moderate lipophilicity; electron-donating methyl group enhances stability.
tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate 2-nitro C16H22N2O5 322.36 2059970-59-9 Electron-withdrawing nitro group increases reactivity of the ketone moiety .
tert-Butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate 2,4-difluoro C16H21F2NO3 313.34 303151-30-6 Fluorine atoms enhance electronegativity and metabolic stability .
tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate 4-methyl C17H25NO3 291.39 1649439-47-3 Para-methyl group improves lipophilicity compared to meta-substituted analogs .

*Note: The 3-methylphenyl variant is inferred from analogs; exact data may vary.

Key Research Findings

  • Stability : tert-Butyl carbamates with electron-donating substituents (e.g., methyl) show superior shelf-life compared to electron-deficient analogs .
  • Synthetic Utility : Fluorinated derivatives are prioritized in drug discovery for improved bioavailability and target binding .

Biological Activity

Tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate is a carbamate derivative that has garnered attention in scientific research due to its unique structure and potential biological activities. This compound features a tert-butyl group, a carbamate functional group, and a 3-methylphenyl moiety, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O5C_{16}H_{22}N_{2}O_{5}, with a molecular weight of 322.36 g/mol. Its structure can be summarized as follows:

ComponentDescription
Tert-butyl groupProvides steric hindrance and lipophilicity
Carbamate groupFacilitates enzyme interactions
3-Methylphenyl moietyEnhances biological activity

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, particularly enzymes and receptors. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This mechanism disrupts normal biochemical pathways, making the compound valuable for studying enzyme function and developing enzyme inhibitors .

Anti-inflammatory Effects

A related study on substituted phenylcarbamates demonstrated significant anti-inflammatory activity in vivo. Compounds similar to this compound exhibited inhibition rates between 39% to 54% in carrageenan-induced rat paw edema models . This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Potential

This compound has been explored for its anticancer properties, particularly through its interactions with cellular pathways involved in cancer progression. Its structural similarity to known anticancer agents implies that it may modulate signaling pathways critical for tumor growth and metastasis.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds. The following table summarizes key features and activities:

Compound NameStructural FeaturesNotable Biological Activities
tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamateContains a methyl group on the phenyl ringPotential redox activity; enzyme inhibition
tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamateNitro substitution enhances reactivityAntimicrobial and anticancer properties
Ethyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamateEthoxy group instead of tert-butoxyDifferent solubility; potential for varied reactivity

Case Studies

  • In Vivo Studies : A study investigating the anti-inflammatory effects of phenylcarbamates highlighted that compounds similar to this compound showed significant inhibition of edema in animal models, suggesting therapeutic potential for inflammatory conditions .
  • Enzyme Interaction Studies : Research focusing on carbamates revealed that these compounds could effectively inhibit enzymes involved in metabolic pathways, supporting their use as leads in drug development for metabolic disorders .

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